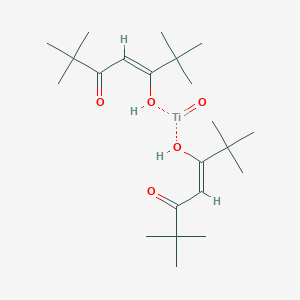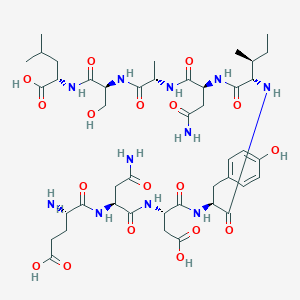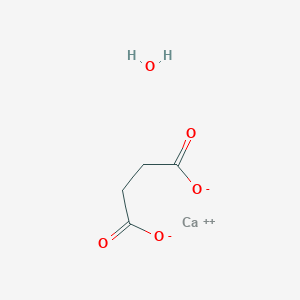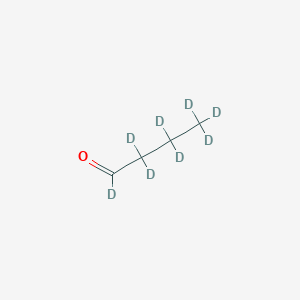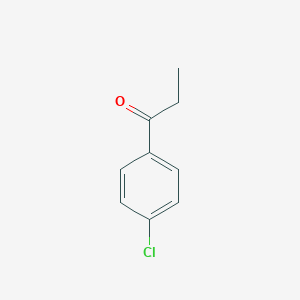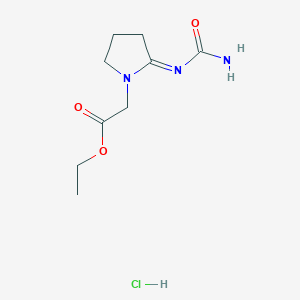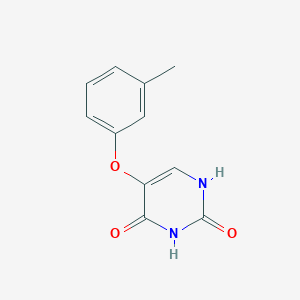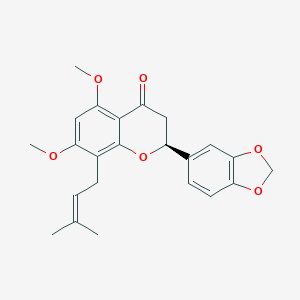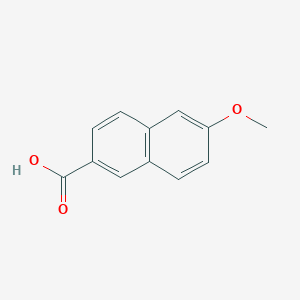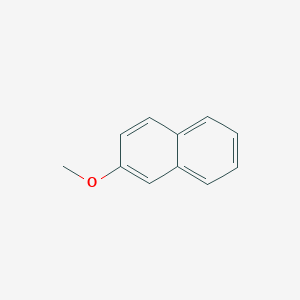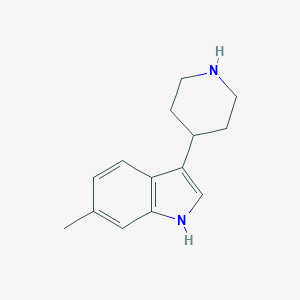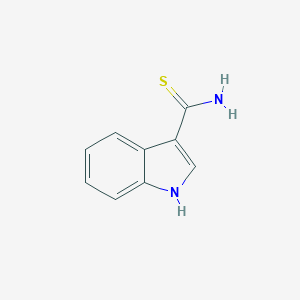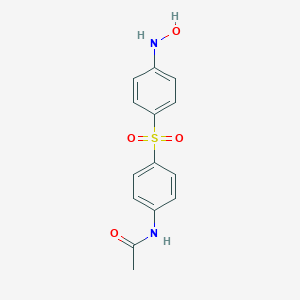
Monoacetyldapsone hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoacetyldapsone hydroxylamine, also known as MADH, is a chemical compound that has been extensively studied for its potential use in treating various diseases and disorders. This compound is a derivative of dapsone, which is a well-known drug used to treat leprosy and other skin conditions. In recent years, MADH has gained attention for its potential use in cancer treatment, as well as for its ability to modulate the immune system.
作用机制
The mechanism of action of Monoacetyldapsone hydroxylamine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, ultimately leading to cell death. Monoacetyldapsone hydroxylamine may also modulate the expression of certain genes involved in cell growth and differentiation.
生化和生理效应
Monoacetyldapsone hydroxylamine has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, Monoacetyldapsone hydroxylamine has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One advantage of Monoacetyldapsone hydroxylamine is that it is relatively easy to synthesize in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, Monoacetyldapsone hydroxylamine can be toxic in high concentrations, and care must be taken when handling it.
未来方向
There are a number of potential future directions for research on Monoacetyldapsone hydroxylamine. One area of interest is the use of Monoacetyldapsone hydroxylamine in combination with other drugs to enhance its efficacy. Another area of interest is the development of Monoacetyldapsone hydroxylamine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of Monoacetyldapsone hydroxylamine and its potential uses in treating other diseases and disorders.
In conclusion, Monoacetyldapsone hydroxylamine is a promising compound with potential applications in cancer treatment and immune modulation. Further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
合成方法
Monoacetyldapsone hydroxylamine can be synthesized by reacting dapsone with hydroxylamine in the presence of a catalyst, such as sodium acetate. The reaction yields Monoacetyldapsone hydroxylamine as a white crystalline solid, which can be purified using standard laboratory techniques.
科学研究应用
Monoacetyldapsone hydroxylamine has been studied extensively for its potential use in cancer treatment. Research has shown that Monoacetyldapsone hydroxylamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in chemotherapy, as it can selectively target cancer cells while leaving healthy cells unharmed.
属性
CAS 编号 |
32604-86-7 |
|---|---|
产品名称 |
Monoacetyldapsone hydroxylamine |
分子式 |
C14H14N2O4S |
分子量 |
306.34 g/mol |
IUPAC 名称 |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |
InChI 键 |
YUWDJHZQRAHBBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
其他 CAS 编号 |
32604-86-7 |
同义词 |
N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



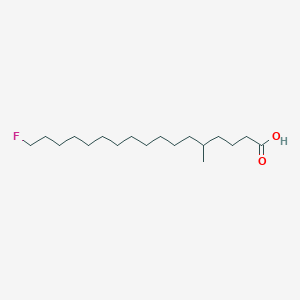
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
